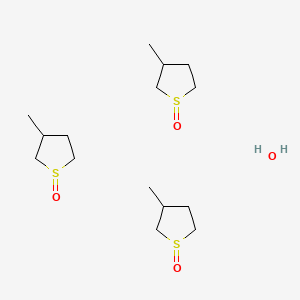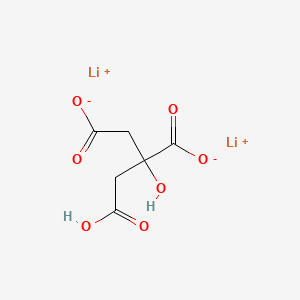
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H6Li2O7. It is a derivative of citric acid, where lithium ions replace two of the hydrogen atoms. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of citric acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid is dissolved and lithium hydroxide is gradually added. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The lithium ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or aldehydes.
科学的研究の応用
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism by which dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets. The lithium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Trisodium 2-hydroxypropane-1,2,3-tricarboxylate: A similar compound where sodium ions replace the lithium ions.
Calcium 2-hydroxypropane-1,2,3-tricarboxylate: Another derivative with calcium ions.
Uniqueness
Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of lithium ions, which impart specific properties and reactivity. The lithium ions can influence the compound’s solubility, stability, and interactions with other molecules, making it distinct from its sodium and calcium counterparts.
特性
CAS番号 |
94138-94-0 |
|---|---|
分子式 |
C6H6Li2O7 |
分子量 |
204.0 g/mol |
IUPAC名 |
dilithium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.2Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChIキー |
KPHBXCOBSIAOGG-UHFFFAOYSA-L |
正規SMILES |
[Li+].[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)


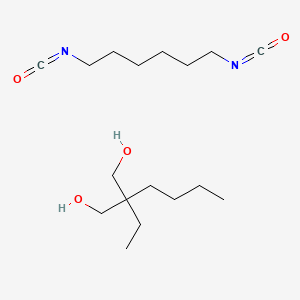
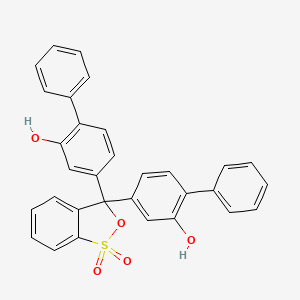
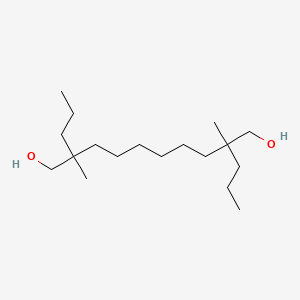
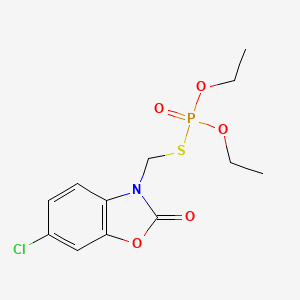

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)


![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
